REACTION_CXSMILES
|
[I:1]I.[CH2:3]([C:5]1[CH:14]=[C:13]([O:15]CC2C=CC(B(O)O)=CC=2)[C:12]2CC[CH2:9][CH2:8][C:7]=2[N:6]=1)[CH3:4].[OH-].[Na+]>O>[CH2:8]([C:7]1[NH:6][C:5]([CH2:3][CH3:4])=[CH:14][C:13](=[O:15])[C:12]=1[I:1])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
compound C
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC=2CCCCC2C(=C1)OCC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with methanol/dichloromethane (1:19 v/v)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(=CC(C1I)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |